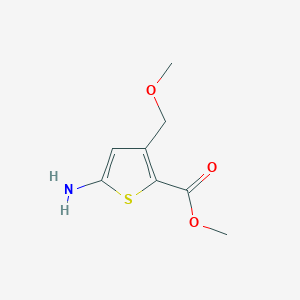![molecular formula C14H16O3 B2706719 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid CAS No. 2172238-38-7](/img/structure/B2706719.png)
1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid” is a type of saturated bicyclic structure . Bicyclo[2.1.1]hexanes are increasingly important in the development of bio-active compounds . They are still underexplored from a synthetic accessibility point of view .
Molecular Structure Analysis
Bicyclo[2.1.1]hexanes are valuable saturated bicyclic structures . They play a fundamental role in modulating and sometimes improving the solubility, activity, and conformational restriction of candidates . They offer new vector’s angle opportunities . The bicyclo[1.1.1]pentane motif remains to date the most renowned example of bicycles used .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a [2 + 2] cycloaddition . This reaction is part of a novel, robust, scalable, and mild synthetic route .Wissenschaftliche Forschungsanwendungen
Odor Detection and Interaction Studies
Research on the detection of mixtures of homologous carboxylic acids, such as acetic, butyric, hexanoic, and octanoic acids, with different model odorants highlights the complexity of odor detection and the potential interactions between various chemical compounds (Miyazawa et al., 2009). This study could provide a framework for understanding how "1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid" might interact with other molecules in terms of olfactory perception and chemical sensing.
Biochemical Methodology in Clinical Trials
The initial clinical trial of zimelidine, a compound with inhibitory effects on neuronal 5-hydroxytryptamine uptake, utilized a biochemical methodology to assess its pharmacologic effects (Siwers et al., 1977). This approach to studying the biochemical interactions and effects of a compound could be applied to "this compound" to elucidate its mechanism of action and potential therapeutic applications.
Analytical Confirmation of Novel Compounds
The study on analytically confirmed use of novel arylcyclohexylamines, including methoxetamine and 3-methoxy-phencyclidine, underscores the importance of analytical techniques in identifying and characterizing new chemical entities (Thornton et al., 2017). Similar analytical methodologies could be employed to study "this compound," focusing on its identification, purity assessment, and interaction with biological targets.
Environmental Exposure Studies
Research on environmental exposure to specific plasticizers, such as 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlights the relevance of monitoring and understanding the effects of chemical compounds on human health and the environment (Silva et al., 2013). Investigating the environmental presence and biological impact of "this compound" could reveal its ecological footprint and potential health implications.
Zukünftige Richtungen
The future directions for the research and development of 1-(4-Methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid involve expanding the toolbox of available bicyclic structures . There is a need for additional work to fully exploit the rich chemical space surrounding the [2.1.1] platform . New atom and exit-vector arrangements for [2.1.1] scaffolds are being explored .
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)bicyclo[2.1.1]hexane-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c1-17-11-4-2-10(3-5-11)14-7-6-9(8-14)12(14)13(15)16/h2-5,9,12H,6-8H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQDNLMMZXWNIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23CCC(C2)C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(E)-(3,5-dimethyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2706636.png)
![4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoic acid](/img/no-structure.png)

![3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2706640.png)
![8-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylallyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2706641.png)
![2-(9-Chloro-5-pyridin-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)-4-methylphenol](/img/structure/B2706643.png)
![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2706645.png)
![2-(4-chlorophenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2706647.png)


![2-(isopropylthio)-8,8-dimethyl-5-(5-methylfuran-2-yl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2706655.png)

![1-Bromo-8-chloro-3-(2,6-dichlorophenyl)-6-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2706658.png)
![2-[(3-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2706659.png)
